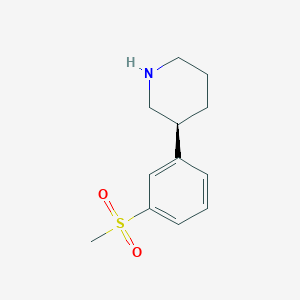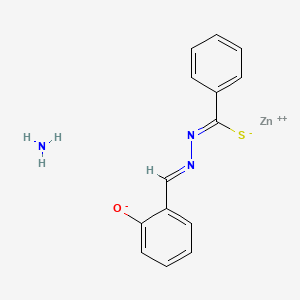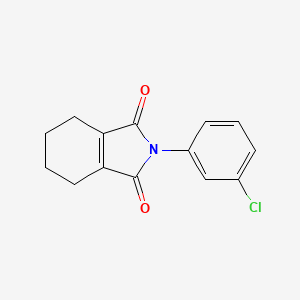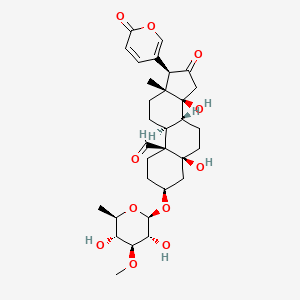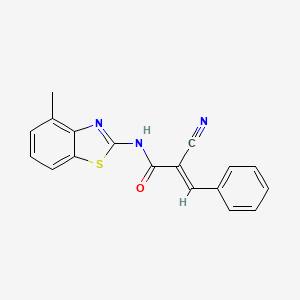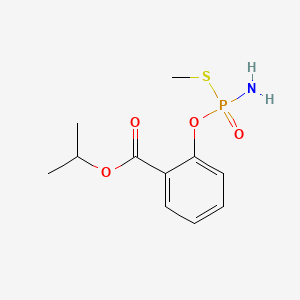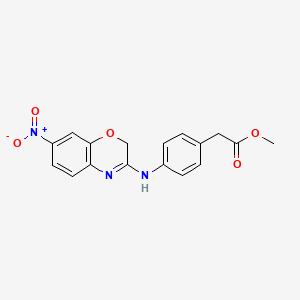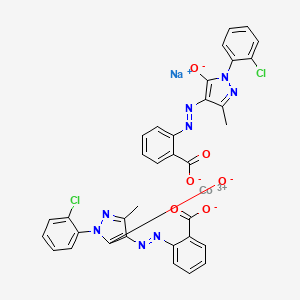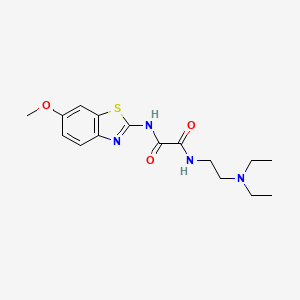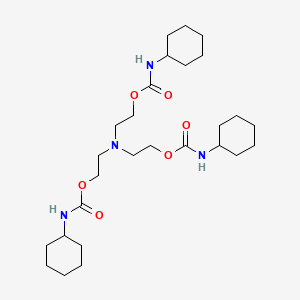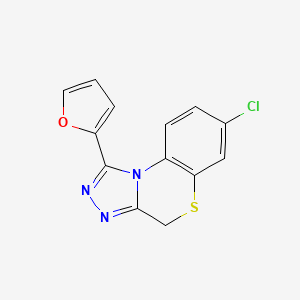
2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, (2S-(2R*(R*(R*))))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound has the molecular formula C9H20O4 and a molecular weight of 192.2527 g/mol . It is a chemical substance with three stereocenters, making it a chiral molecule.
Vorbereitungsmethoden
The synthesis of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves the reaction of propylene oxide with propylene glycol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve continuous flow reactors to optimize the yield and efficiency of the process .
Analyse Chemischer Reaktionen
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate various biochemical processes, including enzyme activity and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-(2-(2-hydroxypropoxy)propoxy)-1-propanol can be compared with other similar compounds, such as:
Glycerol: Both compounds contain hydroxyl groups, but glycerol has three hydroxyl groups attached to a three-carbon backbone, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has a more complex structure with additional ether linkages.
Propylene glycol: This compound is a simpler diol with two hydroxyl groups, while 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol has three hydroxyl groups and additional ether linkages.
Polyethylene glycol: Both compounds have ether linkages, but polyethylene glycol is a polymer with repeating ethylene glycol units, whereas 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol is a small molecule.
The uniqueness of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol lies in its specific structure, which provides distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
85550-18-1 |
|---|---|
Molekularformel |
C9H20O4 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(2S)-2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]propan-1-ol |
InChI |
InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3/t7-,8-,9-/m0/s1 |
InChI-Schlüssel |
LCZVSXRMYJUNFX-CIUDSAMLSA-N |
Isomerische SMILES |
C[C@@H](CO)OC[C@H](C)OC[C@H](C)O |
Kanonische SMILES |
CC(CO)OCC(C)OCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


